![molecular formula C21H17NO4S B4541620 3-nitrobenzyl 2-(benzylthio)benzoate](/img/structure/B4541620.png)
3-nitrobenzyl 2-(benzylthio)benzoate
Description
Synthesis Analysis
The synthesis of compounds related to 3-nitrobenzyl 2-(benzylthio)benzoate often involves multiple steps, including cyclization reactions, condensation, and substitution reactions. For instance, substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, which share structural similarities, can be synthesized through a cyclisation reaction between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation, demonstrating the complexity and versatility of methods available for synthesizing nitrobenzyl derivatives (Hamdy et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds often features specific orientations and configurations that significantly influence their chemical reactivity and physical properties. For example, the structure of benzyl 3-[(E)-2-nitrobenzylidene]dithiocarbazate shows nearly planar fragments oriented at distinct dihedral angles, highlighting the importance of molecular geometry in understanding the behavior of these compounds (Shan et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 3-nitrobenzyl 2-(benzylthio)benzoate derivatives are diverse and include nitration, cyclisation, and radical reactions. These reactions not only extend the utility of the compound but also provide insight into its chemical behavior. For example, the radical nitration/cyclisation of 2-alkynylthioanisoles or -selenoanisoles to produce 3-nitrobenzothiophenes demonstrates the reactivity of nitrobenzyl derivatives in forming C-S bonds (Lu et al., 2020).
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, of compounds similar to 3-nitrobenzyl 2-(benzylthio)benzoate, significantly impact their application potential. The crystal structure of 2-(3-nitrophenyl)-1,3-dithiane, for instance, provides valuable information on intermolecular interactions and stability, essential for material science applications (Caracelli et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, define the utility of 3-nitrobenzyl 2-(benzylthio)benzoate in synthetic chemistry. The nitrolysis of 2,6,8,12-tetraacetyl-4,10-dibenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,11.05,9]dodecane highlights the complex reactivity patterns that can be expected from nitrobenzyl derivatives, including the substitution of benzyl groups by nitro groups (Kalashnikov et al., 2017).
properties
IUPAC Name |
(3-nitrophenyl)methyl 2-benzylsulfanylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-21(26-14-17-9-6-10-18(13-17)22(24)25)19-11-4-5-12-20(19)27-15-16-7-2-1-3-8-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPIAYPPIPZBRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl 2-(benzylsulfanyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.